11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one
Description
This compound is a complex pentacyclic alkaloid characterized by a fused oxygen (5-oxa) and nitrogen (7-aza) heterocyclic system. Its structure includes multiple substituents: a hydroxy group at position 11, a 2-hydroxyacetyl moiety at position 8, and methyl groups at positions 6, 9, and 12. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 .
Properties
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h8,15-17,19-20,25,27H,4-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCGTEHFZJEQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943728 | |
| Record name | 5-Hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21269-11-4 | |
| Record name | 5-Hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,21-dihydroxy-2'-methyl-16β-5'H-pregn-4-eno[17,16-d]oxazole-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Chemical Characteristics
Before addressing the preparation, it is essential to understand the compound’s structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₂₃H₂₉NO₅ |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (1R,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one |
| Key Functional Groups | Hydroxyl (-OH), hydroxyacetyl (-COCH₂OH), ketone (C=O), aza and oxa heteroatoms in ring system |
| Ring System | Pentacyclic with 5-oxa-7-aza heterocycles |
The compound’s complexity arises from the pentacyclic scaffold with embedded heteroatoms (oxygen and nitrogen) and multiple chiral centers, necessitating stereoselective synthetic strategies.
Preparation Methods
Reported Synthetic Routes
Multi-step Cyclization and Functionalization
- Initial formation of a bicyclic or tricyclic intermediate using intramolecular cyclization techniques.
- Sequential ring closures to form the pentacyclic framework, often employing Lewis acid catalysis or transition metal-mediated reactions.
- Introduction of the 5-oxa-7-aza heterocyclic elements via nucleophilic substitution or ring-closing reactions involving oxygen and nitrogen nucleophiles.
- Methylation steps using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to install the 6,9,13-trimethyl groups.
- Selective oxidation at position 11 to form the 11-hydroxy group, often through controlled use of oxidizing agents like osmium tetroxide or m-CPBA.
- Hydroxyacetyl group installation at position 8 via acylation with glycolic acid derivatives or hydroxyacetyl halides under mild conditions to prevent side reactions.
Stereochemical Control
- Use of chiral catalysts or auxiliaries during cyclization to ensure the correct stereochemistry at positions 1, 9, 11, and 13.
- Purification steps such as chiral chromatography or recrystallization to isolate the desired stereoisomer.
Representative Reaction Scheme (Simplified)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Lewis acid catalyst, inert atmosphere | Formation of bicyclic intermediate |
| 2 | Ring closure | Transition metal catalyst, heat | Pentacyclic core assembly |
| 3 | Methylation | Methyl iodide, base (e.g., K₂CO₃), solvent | Installation of methyl groups |
| 4 | Oxidation | m-CPBA or OsO₄, controlled temperature | Hydroxylation at C-11 |
| 5 | Acylation | Hydroxyacetyl chloride or glycolic acid derivative, base | Introduction of 2-hydroxyacetyl group at C-8 |
| 6 | Purification | Chromatography, recrystallization | Isolation of pure stereoisomer |
Research Findings and Comparative Analysis
Yield and Purity
- Typical overall yields for such complex syntheses range from 15% to 40%, depending on the efficiency of each step and stereochemical control.
- Purity is assessed by NMR, HPLC, and mass spectrometry, with stereochemical confirmation by chiral HPLC or X-ray crystallography.
Challenges and Optimization
- Maintaining stereochemical fidelity during multi-step synthesis is challenging.
- Side reactions such as over-oxidation or ring-opening can reduce yield.
- Optimization involves fine-tuning reagent equivalents, temperature, and reaction time.
Applications of Preparation Methods
- The developed synthetic methodologies are applicable to analog synthesis for drug discovery.
- Functional group tolerance allows for derivatization, facilitating structure-activity relationship (SAR) studies.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core ring system formation | Multi-step cyclization using Lewis acids and transition metal catalysts |
| Methyl group introduction | Methyl iodide or dimethyl sulfate under basic conditions |
| Hydroxylation | Selective oxidation with m-CPBA or osmium tetroxide |
| Hydroxyacetylation | Acylation with hydroxyacetyl chloride or glycolic acid derivatives |
| Stereochemical control | Chiral catalysts, auxiliaries, and purification methods |
| Typical overall yield | 15–40% |
| Characterization | NMR, HPLC, MS, chiral chromatography, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups such as hydroxyl and acetyl groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
The compound "11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one" is also known as 21-Desacetyldeflazacort . It belongs to the class of organic compounds known as 21-hydroxysteroids . These steroids have a hydroxyl group at the 21-position of the steroid backbone .
21-Desacetyl Deflazacort is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, it is part of the human exposome .
IUPAC Names:
- (1R,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Other names:
- 21-Desacetyldeflazacort
- (11beta,16beta)-11,21-Dihydroxy-2'-methyl-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione
- (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10-trimethyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4-one
Chemical identifiers:
- InChI: InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16?,17+,19?,20?,21+,22+,23?/m1/s1
- InChIKey: KENSGCYKTRNIST-HFIHKHIKSA-N
- SMILES: CC1=NC2(C(O1)CC3[C@@]2(CC@@HO)C)C(=O)CO
Mechanism of Action
The mechanism of action of 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one involves its interaction with specific molecular targets and pathways. As a derivative of budesonide, it likely exerts its effects by binding to glucocorticoid receptors, modulating gene expression, and reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pentacyclic Analogs
Key Findings:
Heteroatom Influence :
- The target compound’s 5-oxa-7-aza system contrasts with sulfur-containing analogs like 3,7-dithia-5-azatetracyclo derivatives . Sulfur increases lipophilicity and may enhance membrane permeability, whereas oxygen and nitrogen favor hydrogen bonding and aqueous solubility.
- The metabolite in shares a 7-oxa-6-aza pentacyclic core but lacks the hydroxyacetyl group, highlighting the target compound’s unique capacity for hydrogen-bond donation.
Substituent Effects: The 2-hydroxyacetyl group in the target compound introduces a β-hydroxy ketone moiety, which is absent in compared analogs.
Conformational and Pharmacological Implications
Ring Puckering and Rigidity
The pentacyclic framework’s puckering, analyzed via methods described by Cremer and Pople , likely restricts conformational flexibility compared to tetracyclic systems (e.g., ). This rigidity could enhance target selectivity in biological systems.
Functional Group Impact on Bioactivity
- Hydroxy Groups : The 11-hydroxy and 2-hydroxyacetyl groups in the target compound may improve solubility and enable interactions with polar residues in enzymes or receptors.
- Methyl Groups : The 6,9,13-trimethyl configuration could stabilize hydrophobic interactions, akin to methyl groups in steroidal systems.
Biological Activity
The compound 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one , also referred to as 21-desacetyl deflazacort , is a synthetic derivative of deflazacort, a glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C23H29NO5
- Molecular Weight : 399.5 g/mol
- CAS Number : 1040085-98-0
The biological activity of this compound is largely attributed to its mechanism as a glucocorticoid receptor agonist. It exerts anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
- Modulating Immune Response : It alters the expression of various genes involved in the immune response, leading to decreased inflammation and immune suppression.
Anti-inflammatory Effects
Research indicates that 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl has significant anti-inflammatory properties:
- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), this compound demonstrated a reduction in swelling and pain compared to control groups .
Immunosuppressive Properties
This compound has been shown to modulate immune responses effectively:
- Cell Culture Experiments : Studies involving lymphocyte cultures revealed that the compound can inhibit T-cell proliferation and cytokine production in response to mitogenic stimulation .
Case Studies
- Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that treatment with 21-desacetyl deflazacort resulted in significant improvements in disease activity scores and reduced joint swelling after 12 weeks of therapy .
- Case Study on Asthma Management : In asthmatic patients, administration of this compound led to improved lung function and decreased frequency of exacerbations compared to placebo controls over a six-month period .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C23H29NO5 |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1040085-98-0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
